molecular formula C12H18Cl2N2 B2812646 2-(Azepan-1-yl)-5-chloroaniline hydrochloride CAS No. 1052540-85-8

2-(Azepan-1-yl)-5-chloroaniline hydrochloride

Cat. No.: B2812646
CAS No.: 1052540-85-8
M. Wt: 261.19
InChI Key: PEIHKWCBZDMCHP-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-5-chloroaniline hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azepane ring, a seven-membered nitrogen-containing ring, attached to a 5-chloroaniline moiety, and is typically encountered in its hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-5-chloroaniline hydrochloride typically involves the reaction of 5-chloroaniline with azepane under specific conditions. One common method includes:

    Nucleophilic Substitution Reaction: 5-chloroaniline is reacted with azepane in the presence of a suitable base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-5-chloroaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Sodium hydride, potassium tert-butoxide; carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azepan-1-yl)-5-chloroaniline hydrochloride has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-5-chloroaniline hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-2-yl)ethan-1-ol hydrochloride: Similar structure with an azepane ring but different functional groups.

    2-(Azepan-1-yl)propanoic acid hydrochloride: Contains an azepane ring with a propanoic acid moiety.

Uniqueness

2-(Azepan-1-yl)-5-chloroaniline hydrochloride is unique due to the presence of both the azepane ring and the 5-chloroaniline moiety, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(azepan-1-yl)-5-chloroaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.ClH/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15;/h5-6,9H,1-4,7-8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIHKWCBZDMCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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